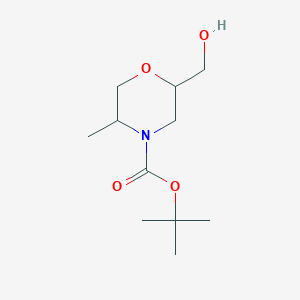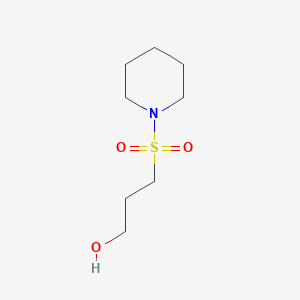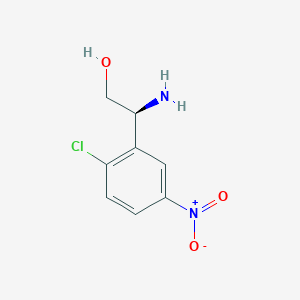
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the reduction of the nitro group to an amino group, followed by the introduction of the aminoethanol moiety. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in chemical synthesis
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-chloro-5-nitrophenyl)ethan-1-ol: Similar structure but lacks the amino group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro and trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness
(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino and a nitro group on the aromatic ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H9ClN2O3 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m1/s1 |
InChI-Schlüssel |
BGKOFTZMXDWODY-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[C@@H](CO)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




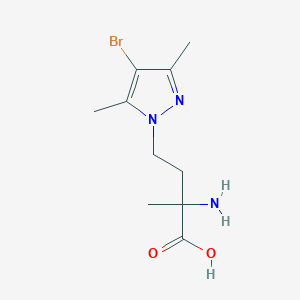
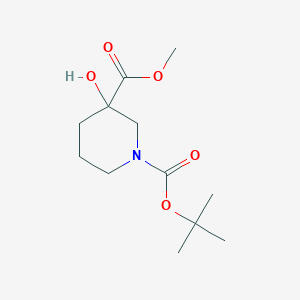

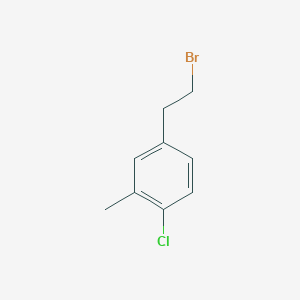
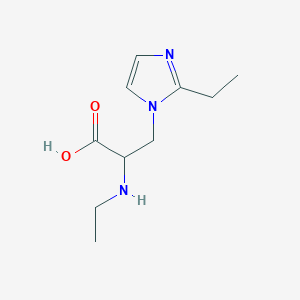
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)

![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
